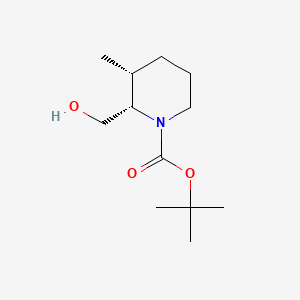
1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol, also known as 6-chloropyridin-3-yl-2-fluoroethanol or CPEF, is an organic compound with a molecular formula of C6H5ClFNO. This compound has a wide range of applications, from pharmaceuticals and agrochemicals to materials science. CPEF has been studied extensively for its potential as a synthetic intermediate, a catalyst, and an antimicrobial agent. In addition, CPEF has been used to synthesize other compounds, such as 6-chloropyridin-3-yl-2-fluoroethanone and 6-chloropyridin-3-yl-2-fluoroethanesulfonate.
Wissenschaftliche Forschungsanwendungen
CPEF has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and materials science industries. In the pharmaceutical industry, CPEF has been studied for its potential use as an antimicrobial agent. In the agrochemical industry, CPEF has been studied for its potential as a pesticide and herbicide. In materials science, CPEF has been studied for its potential use as a monomer for the synthesis of polymers.
Wirkmechanismus
The mechanism of action of CPEF is not fully understood. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPEF have not been extensively studied. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPEF in lab experiments include its low cost, its ability to be synthesized via several methods, and its wide range of potential applications. The limitations of using CPEF in lab experiments include its potential for toxicity and its potential to cause adverse effects in humans.
Zukünftige Richtungen
The potential future directions of CPEF research include further investigation of its mechanism of action, its potential applications in the pharmaceutical, agrochemical, and materials science industries, and its potential toxicity and adverse effects in humans. Additionally, further research could be conducted on the synthesis of CPEF and its derivatives, as well as its potential use as a catalyst and an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of CPEF.
Synthesemethoden
CPEF can be synthesized via several methods, including the palladium-catalyzed Suzuki–Miyaura coupling reaction, the palladium-catalyzed Negishi coupling reaction, and the palladium-catalyzed Sonogashira coupling reaction. In all of these methods, the starting materials are a 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-oldine derivative and a 2-fluoroethanol. The Suzuki–Miyaura coupling reaction is the most commonly used method for synthesizing CPEF, as it is the most efficient and cost-effective.
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLDLLVWNMEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CF)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)


